

# Application Notes and Protocols: Adjunctive Ganaxolone Therapy for CDKL5 Deficiency Disorder

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## Compound of Interest

Compound Name: **Ganaxolone**

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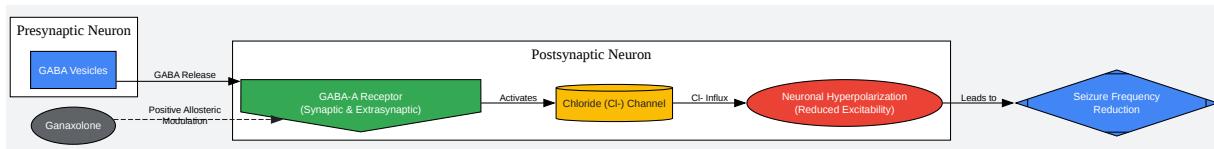
## Introduction

CDKL5 deficiency disorder (CDD) is a rare, X-linked dominant genetic epilepsy characterized by early-onset, refractory seizures and severe neurodevelopmental impairment.<sup>[1][2]</sup> The disorder results from mutations in the cyclin-dependent kinase-like 5 (CDKL5) gene, which is crucial for normal brain development and function.<sup>[2]</sup> Seizures in CDD are often difficult to control with existing anti-seizure medications (ASMs). **Ganaxolone** (ZTALMY®) is a synthetic analog of the endogenous neurosteroid allopregnanolone and acts as a positive allosteric modulator of  $\gamma$ -aminobutyric acid type A (GABA-A) receptors.<sup>[3][4]</sup> It has been approved for the treatment of seizures associated with CDD in patients aged two years and older, offering a targeted therapeutic option for this challenging condition.<sup>[2][5][6]</sup> This document provides detailed application notes and protocols based on the pivotal Phase 3 Marigold clinical trial and other relevant studies.

## Mechanism of Action

**Ganaxolone** enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, by modulating both synaptic and extrasynaptic GABA-A receptors.<sup>[3][4]</sup> This dual action is distinct from other GABA-A receptor modulators like benzodiazepines,

which primarily target synaptic receptors.[3] By potentiating GABAergic inhibition, **ganaxolone** helps to reduce neuronal hyperexcitability, thereby decreasing seizure frequency.[3]



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Caption: Mechanism of action of **ganaxolone** on the GABA-A receptor.

## Clinical Efficacy and Safety Data

The following tables summarize the key efficacy and safety data from the Phase 3 Marigold trial (NCT03572933), a randomized, double-blind, placebo-controlled study evaluating adjunctive **ganaxolone** in children and young adults with CDD.[1][7][8]

### Table 1: Efficacy of Adjunctive Ganaxolone in the Marigold Trial

Efficacy Endpoint	Ganaxolone (n=50)	Placebo (n=51)	p-value
Median Percentage Reduction in 28-Day Major Motor Seizure Frequency	30.7%	6.9%	0.0036
Hodges-Lehmann Estimate of Median Difference (95% CI)	-27.1% (-47.9 to -9.6)	-	-

Data sourced from the Marigold Phase 3 clinical trial results.[1][2]

**Table 2: Patient Demographics and Baseline Characteristics (Marigold Trial)**

Characteristic	Ganaxolone (n=50)	Placebo (n=51)
Median Age (years)	6 (IQR 3-10)	6 (IQR 4-11)
Sex (Female)	84%	88%
Median Baseline 28-Day Major Motor Seizure Frequency	39.5	38.0

IQR: Interquartile Range. Data from the Marigold Phase 3 clinical trial.[\[1\]](#)

**Table 3: Common Treatment-Emergent Adverse Events (TEAEs) in the Marigold Trial ( $\geq 10\%$  in Ganaxolone Group and More Frequent than Placebo)**

Adverse Event	Ganaxolone (n=50)	Placebo (n=51)
Somnolence	44%	24%
Pyrexia (Fever)	24%	18%
Upper Respiratory Tract Infection	16%	12%
Salivary Hypersecretion	12%	2%

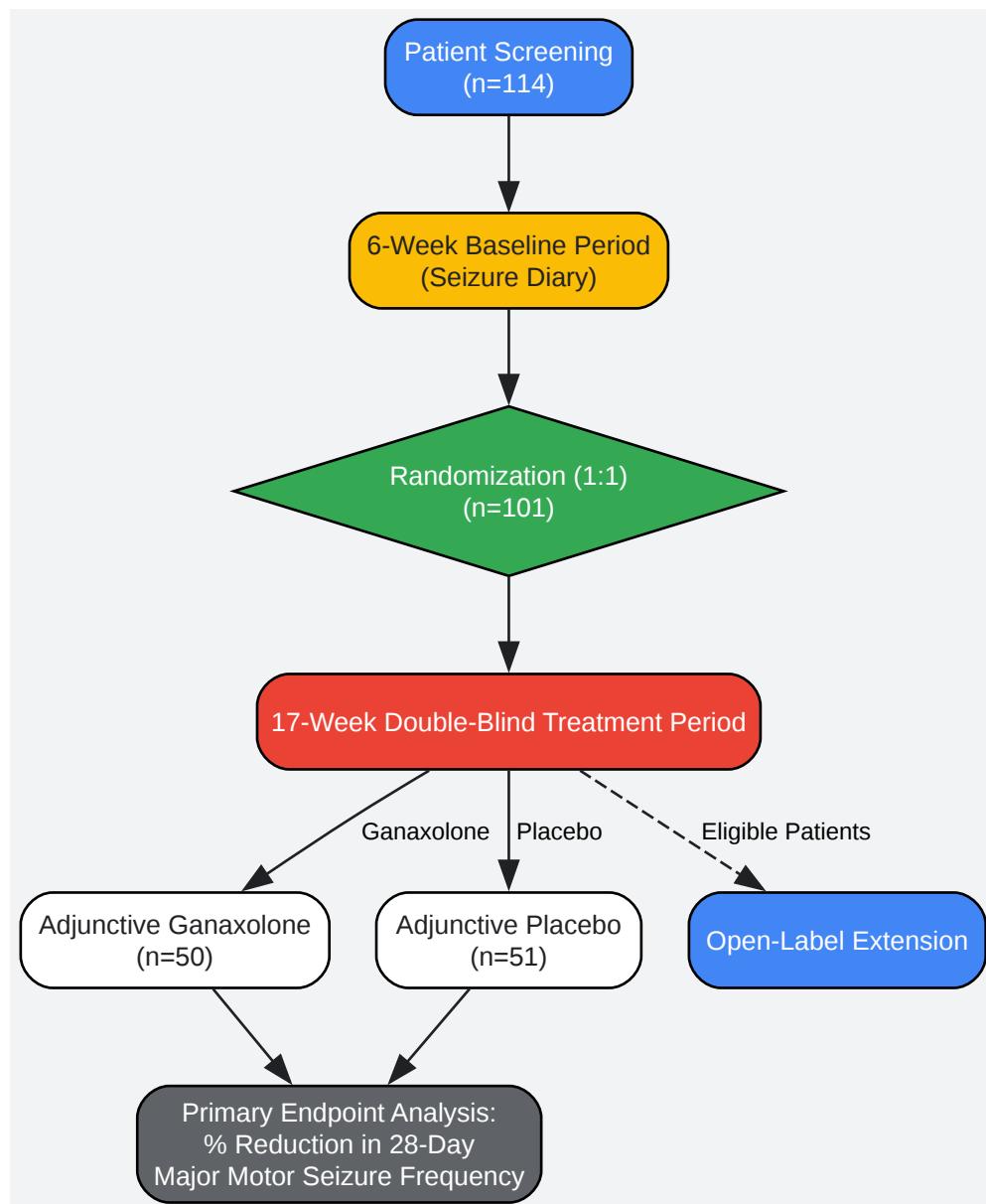
Data from the Marigold Phase 3 clinical trial.[\[6\]](#)[\[9\]](#) Serious adverse events occurred in 12% of patients in the **ganaxolone** group and 10% in the placebo group.

## Experimental Protocols

The following protocols are based on the methodology of the Marigold Phase 3 clinical trial.

## Study Design

The Marigold study was a global, randomized, double-blind, placebo-controlled, Phase 3 trial.[\[7\]](#)[\[8\]](#)



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Caption: Workflow of the Phase 3 Marigold clinical trial.

## Patient Population and Eligibility Criteria

- Inclusion Criteria:
  - Age 2 to 21 years.[7][8]
  - Confirmed pathogenic or likely pathogenic CDKL5 gene variant.[10]

- At least 16 major motor seizures per month at baseline.[1]
- Stable dose of 1 to 4 concomitant anti-seizure medications.
- Willingness of a parent/caregiver to maintain a daily electronic seizure diary.[10]
- Exclusion Criteria:
  - Previous exposure to **ganaxolone**.[11]
  - Diagnosis of West Syndrome with a hypsarrhythmia pattern on EEG.[11]
  - Use of moderate or strong CYP3A4 inducers or inhibitors.[11][12]
  - Use of felbamate unless on a stable dose for more than 6 months with stable liver function.[10]
  - Clinically significant unstable medical conditions.

## Dosing and Administration

**Ganaxolone** is administered as an oral suspension (50 mg/mL) three times daily with food.[5][6][12] The dosage is titrated based on body weight and tolerability.

Table 4: **Ganaxolone** Titration Schedule

Week	Patients ≤ 28 kg	Patients > 28 kg
1	6 mg/kg three times daily (18 mg/kg/day)	150 mg three times daily (450 mg/day)
2	11 mg/kg three times daily (33 mg/kg/day)	300 mg three times daily (900 mg/day)
3	16 mg/kg three times daily (48 mg/kg/day)	450 mg three times daily (1350 mg/day)
≥ 4	Maintenance: 21 mg/kg three times daily (63 mg/kg/day)	Maintenance: 600 mg three times daily (1800 mg/day)

Dosage should be increased no more frequently than every 7 days, based on tolerability.[12]

[13] The maximum daily dose should not be exceeded.[13]

## Outcome Measures

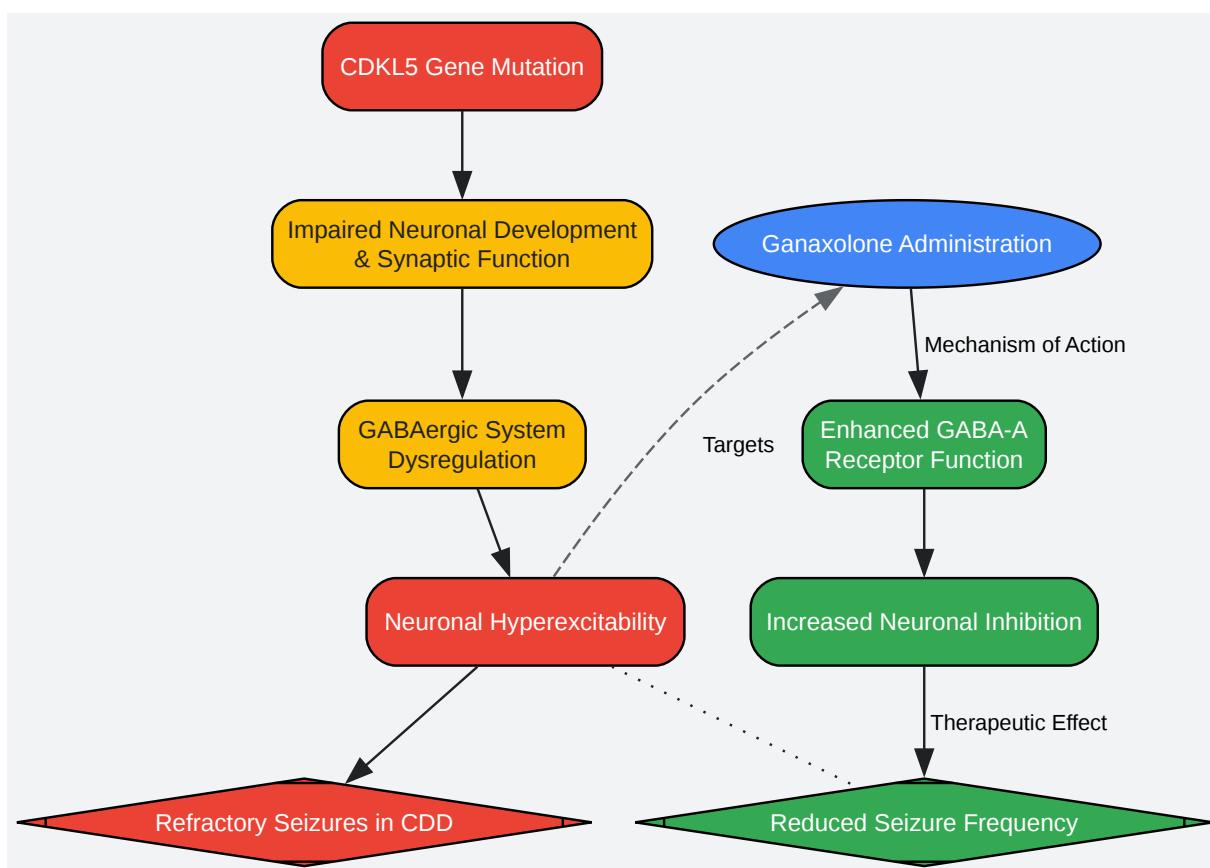
- Primary Efficacy Endpoint: The percentage change in 28-day major motor seizure frequency during the 17-week double-blind treatment period relative to the 6-week prospective baseline period.[7][8] Major motor seizures included bilateral tonic, generalized tonic-clonic, atonic/drop, bilateral clonic, and focal to bilateral tonic-clonic seizures.[7]
- Secondary Efficacy Endpoints:
  - Percentage of seizure-free days for major motor seizures.[7]
  - Clinical Global Impression of Improvement (CGI-I).[7]

## Safety and Tolerability Assessments

- Monitoring of treatment-emergent adverse events (TEAEs).
- Physical and neurological examinations.
- Vital signs.
- 12-lead electrocardiograms (ECGs).
- Clinical laboratory tests (hematology, chemistry, and urinalysis).

## Logical Framework for Ganaxolone Intervention in CDD

The therapeutic rationale for using **ganaxolone** in CDD is based on addressing the neuronal hyperexcitability that underlies the seizure phenotype.

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Caption: Logical framework of **ganaxolone** intervention in CDKL5 deficiency disorder.

## Conclusion

Adjunctive therapy with **ganaxolone** has demonstrated a statistically significant and clinically meaningful reduction in major motor seizure frequency in children with CDKL5 deficiency disorder.<sup>[2][8]</sup> The treatment was generally well-tolerated, with a safety profile consistent with previous studies.<sup>[2]</sup> The detailed protocols from the Marigold trial provide a robust framework for the clinical application and further investigation of **ganaxolone** in this patient population. These findings represent a significant advancement in the management of seizures associated with CDD.

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